molecular formula C16H13NO B1610465 Methyl 5-(2-Pyridyl)isoxazole-3-carboxylate CAS No. 1375064-64-4

Methyl 5-(2-Pyridyl)isoxazole-3-carboxylate

Cat. No.: B1610465
CAS No.: 1375064-64-4
M. Wt: 235.28 g/mol
InChI Key: XMNFKVLKFQTJCA-UHFFFAOYSA-N
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Description

Methyl 5-(2-Pyridyl)isoxazole-3-carboxylate (CAS: 1375064-64-4) is a heterocyclic compound with the molecular formula C₁₀H₈N₂O₃ and a molecular weight of 204.18 g/mol . Its structure comprises an isoxazole ring substituted at the 5-position with a 2-pyridyl group and at the 3-position with a methyl ester moiety. This compound is primarily utilized in research settings, particularly in medicinal chemistry and materials science, due to its versatile reactivity and structural features .

Properties

IUPAC Name

phenyl(quinolin-3-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO/c18-16(12-6-2-1-3-7-12)14-10-13-8-4-5-9-15(13)17-11-14/h1-11,16,18H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMNFKVLKFQTJCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC3=CC=CC=C3N=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80478026
Record name (Phenyl)(3-quinolyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80478026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1375064-64-4
Record name (Phenyl)(3-quinolyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80478026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Approach

The synthesis of methyl 5-(2-pyridyl)isoxazole-3-carboxylate typically involves the formation of the isoxazole ring through cyclization reactions starting from appropriate precursors such as substituted pyridines, β-ketoesters, or cyanoacetates, followed by functional group transformations to install the methyl carboxylate at the 3-position of the isoxazole ring.

Preparation via Cyclization of 2-Pyridyl-Substituted Precursors

A common route involves reacting 2-pyridyl-substituted precursors with hydroxylamine or related reagents to form the isoxazole ring:

  • Starting Materials: 2-pyridyl derivatives such as 2-chloro-3-nitropyridines or arylisothiocyanates.
  • Key Reactions:
    • Reaction of 2-chloro-3-nitropyridines with β-ketoesters (e.g., ethyl acetoacetate) in the presence of base (NaH) to form intermediates.
    • In situ nitrosation to yield isonitroso compounds.
    • Cyclization under mild basic conditions (e.g., K2CO3 in MeCN) to afford isoxazole derivatives with the pyridyl substituent.

This method was demonstrated by Beilstein Journal of Organic Chemistry (2024), where ethyl isoxazolo[4,5-b]pyridine-3-carboxylates were synthesized efficiently using this approach, which can be adapted for methyl esters by substituting ethyl acetoacetate with methyl analogs.

Synthesis from Sodium Methyl Cyanoacetate and Arylisothiocyanates

Another synthetic pathway involves:

  • Reacting arylisothiocyanate derivatives with sodium methyl cyanoacetate in tetrahydrofuran (THF) to yield thioxo-propanoates.
  • Subsequent reaction of these intermediates with hydroxylamine in ethanol under reflux with ammonium acetate to form methyl 5-amino-3-arylaminoisoxazole-4-carboxylates.

Though this method targets amino-substituted isoxazoles, it provides insight into the use of cyanoacetate derivatives and hydroxylamine-mediated cyclization, which can be modified for preparing this compound by selecting appropriate aryl groups.

Stock Solution Preparation and Solubility Considerations

From a practical standpoint, the preparation of this compound for research use involves dissolving the compound in suitable solvents to prepare stock solutions at defined molarities. GlpBio provides detailed guidelines for preparing stock solutions:

Amount of Compound Volume of Solvent for 1 mM Solution (mL) Volume for 5 mM Solution (mL) Volume for 10 mM Solution (mL)
1 mg 4.8976 0.9795 0.4898
5 mg 24.4882 4.8976 2.4488
10 mg 48.9764 9.7953 4.8976
  • Storage is recommended at room temperature away from moisture.
  • For enhanced solubility, heating to 37°C and ultrasonic oscillation are advised.
  • Stock solutions stored at -80°C should be used within 6 months, and at -20°C within 1 month.

Industrial-Scale Synthesis Insights from Related Isoxazole Derivatives

While direct industrial processes for this compound are scarce, related isoxazole esters such as methyl 5-methylisoxazole-3-carboxylate have well-documented preparation methods that can inform scale-up:

  • Reaction of methyl 5-methylisoxazole-3-carboxylate with nucleophiles such as benzylhydrazine in solvents like isopropanol or n-heptane, in the presence of triethylamine, at controlled temperatures (25–41°C), yields high purity products after filtration and washing.
  • Reaction times range from 1.5 hours to overnight, with molar yields between 79% and 86%.
  • Purity is confirmed by HPLC and NMR characterization.

Although this process targets a different substitution pattern, the reaction conditions and purification strategies provide a foundation for developing analogous synthetic routes for this compound.

Summary Table of Preparation Methods

Method Starting Materials Key Reagents/Conditions Yield/Notes Reference
Cyclization of 2-chloro-3-nitropyridines with β-ketoesters 2-chloro-3-nitropyridines, ethyl/methyl acetoacetate NaH, MeCN, K2CO3, room temperature Good yields of isoxazole carboxylates
Reaction of arylisothiocyanates with sodium methyl cyanoacetate Arylisothiocyanates, sodium methyl cyanoacetate THF, hydroxylamine, ethanol, ammonium acetate, reflux Good yields of amino-substituted isoxazoles
Industrial process for methyl 5-methylisoxazole-3-carboxylate derivatives Methyl 5-methylisoxazole-3-carboxylate, benzylhydrazine Isopropanol/n-heptane, triethylamine, 25-41°C, overnight 79-86% yield, high purity

Research Findings and Practical Notes

  • The cyclization methods under mild conditions allow for regioselective formation of the isoxazole ring with the 2-pyridyl substituent.
  • Use of bases like NaH and K2CO3 facilitates deprotonation and cyclization steps.
  • Solvent choice (MeCN, THF, ethanol) and temperature control are critical for optimizing yields.
  • Stock solution preparation requires attention to solubility and storage conditions to maintain compound integrity.
  • Industrially, careful addition of base and temperature control during nucleophilic substitution reactions yield high purity products suitable for pharmaceutical research.

Chemical Reactions Analysis

Reductive Ring Opening and Cyclization

The isoxazole ring undergoes reductive cleavage under specific conditions. When treated with Mo(CO)₆ in wet acetonitrile at 60–70°C, the ring opens to form enamine intermediates, which cyclize to yield pyridone derivatives (Scheme 1) . For example:

  • Reaction Conditions : Mo(CO)₆ (1.2 equiv), H₂O (10% v/v), MeCN, 60–70°C, 24–48 h.

  • Product : Pyridone derivatives (e.g., 2g ) in yields up to 45% .

This reductive pathway is sensitive to substituents on the isoxazole, with electron-withdrawing groups (e.g., pyridyl) stabilizing intermediates. Side reactions, such as deacylation, are minimized under catalytic Mo(CO)₆ conditions .

SubstrateReagent/ConditionsProductYield (%)Reference
Isoxazole derivativeMo(CO)₆/H₂O/MeCN, 70°CPyridone 2g 45

Hydrolysis and Derivative Formation

The methyl ester group is susceptible to hydrolysis under acidic or basic conditions, yielding the corresponding carboxylic acid (Table 2) :

  • Acidic Hydrolysis : HCl (6M), reflux, 6 h → 5-(2-pyridyl)isoxazole-3-carboxylic acid .

  • Basic Hydrolysis : NaOH (1M), ethanol/water, 80°C, 4 h → Quantitative conversion to carboxylic acid .

The carboxylic acid derivative exhibits enhanced biological activity, particularly as a phosphatase inhibitor (IC₅₀ = 0.4–3 μM against MptpB) .

Reaction TypeConditionsProductApplicationReference
Ester hydrolysis1M NaOH, 80°CCarboxylic acidEnzyme inhibition

Nucleophilic Substitution

The pyridyl nitrogen participates in coordination chemistry, while the isoxazole C-4 position acts as a site for electrophilic substitution (limited by electron deficiency). Key substitutions include:

  • Aminolysis : Reaction with primary amines (e.g., benzylamine) in DMF at 100°C forms amide derivatives.

  • Halogenation : Direct halogenation is challenging, but Pd-catalyzed cross-coupling (e.g., Suzuki) enables introduction of aryl groups at C-5 .

Cycloaddition and Multicomponent Reactions

The isoxazole ring engages in [3+2] cycloadditions with nitrile oxides or dipolarophiles. In TEAA ionic liquid , multicomponent reactions with aldehydes and β-keto esters yield bis-isoxazolyl-tetrahydro pyridines (Table 3) :

  • Conditions : TEAA (5 mL), RT, 10 min → 70–85% yield.

  • Mechanism : Knoevenagel condensation followed by cyclization .

ComponentsConditionsProductYield (%)Reference
Aldehyde, β-keto ester, isoxazoleTEAA, RTBis-isoxazolyl pyridine85

Oxidation and Reduction

  • Oxidation : The pyridyl ring resists oxidation, but the isoxazole C-H bonds are oxidized by KMnO₄ to form hydroxylated derivatives.

  • Reduction : LiAlH₄ reduces the ester to a primary alcohol, though over-reduction of the isoxazole ring may occur.

Biological Interaction Pathways

The hydrolyzed carboxylic acid derivative binds to phosphatase active sites via:

  • Coordination of the carboxylate group to catalytic Zn²⁺.

  • π-Stacking between the pyridyl ring and hydrophobic residues .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Methyl 5-(2-Pyridyl)isoxazole-3-carboxylate has demonstrated significant antimicrobial properties against various pathogens. Research indicates that it exhibits activity against both Gram-positive and Gram-negative bacteria, as well as fungi. The minimum inhibitory concentration (MIC) values for some strains are summarized in Table 1.

PathogenMIC (µM)
Staphylococcus aureus5.64
Escherichia coli8.33
Candida albicans16.69

These findings suggest that this compound could be a promising candidate for developing new antimicrobial agents, particularly in light of rising antibiotic resistance.

Anticancer Properties
In addition to its antimicrobial effects, this compound has been investigated for its anticancer properties. Studies have shown that it can inhibit the growth of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. Notably, it has demonstrated significant cytotoxicity against breast cancer and leukemia cell lines, with IC50 values indicating potent activity.

Anti-inflammatory Effects
The compound also possesses anti-inflammatory properties by inhibiting key inflammatory pathways, including COX-1 and COX-2 enzymes. This suggests its potential use in treating inflammatory diseases, as it can modulate the production of pro-inflammatory mediators.

Biological Research

Mechanism of Action
The biological activity of this compound is attributed to its interaction with specific molecular targets within cells. The isoxazole ring can bind to enzymes or receptors involved in disease pathways, modulating their activity. For example, it may inhibit enzymes that contribute to tumor progression or microbial resistance.

Case Studies
Multiple case studies have highlighted the compound's potential applications:

  • Antimicrobial Efficacy : A study on the compound's effectiveness against Mycobacterium tuberculosis revealed that it inhibited bacterial growth while demonstrating low cytotoxicity towards human cells.
  • Cancer Research : Preclinical trials showed promising results in reducing cell proliferation and inducing apoptosis across various cancer cell lines.

Material Science

This compound is also explored for applications in material science. Its unique structure allows for the development of new materials and catalysts for chemical reactions. The compound serves as a building block for synthesizing more complex heterocyclic compounds, enhancing its utility in various chemical applications.

Mechanism of Action

The mechanism of action of Methyl 5-(2-Pyridyl)isoxazole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The isoxazole ring can mimic natural substrates, allowing the compound to inhibit or modulate the activity of these targets. This interaction can lead to various biological effects, including anti-inflammatory and anticancer activities .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Substituent Effects

The biological and physicochemical properties of isoxazole derivatives are highly dependent on substituent groups. Below is a comparative analysis of Methyl 5-(2-Pyridyl)isoxazole-3-carboxylate with analogous compounds:

Table 1: Key Structural and Physicochemical Comparisons
Compound Name CAS Number Substituent (Position 5) Ester Group Molecular Weight Key Features/Applications
This compound 1375064-64-4 2-Pyridyl Methyl 204.18 Research applications, coordination chemistry
Methyl 5-(4-Bromophenyl)isoxazole-3-carboxylate 517870-15-4 4-Bromophenyl Methyl 296.13 Bromine enables Suzuki coupling; higher lipophilicity
Methyl 5-(tert-Butyl)isoxazole-3-carboxylate 517870-22-3 tert-Butyl Methyl 197.22 Enhanced steric bulk; potential for hydrophobic interactions
Ethyl 5-(6-Methyl-2-pyridyl)isoxazole-3-carboxylate 2228313-88-8 6-Methyl-2-pyridyl Ethyl 218.22 Ethyl ester may slow hydrolysis; methyl group modifies electronic effects
Methyl 5-(Benzofuran-2-yl)isoxazole-3-carboxylate - Benzofuran-2-yl Methyl 243.22 Extended aromatic system; antimicrobial activity reported
Methyl 5-(4-Hydroxyphenyl)isoxazole-3-carboxylate 60640-71-3 4-Hydroxyphenyl Methyl 219.19 Hydroxyl group enhances polarity and H-bonding
Key Observations:
  • Substituent Electronic Effects : The 2-pyridyl group in the target compound introduces electron-withdrawing properties and basicity, contrasting with electron-donating groups like 4-hydroxyphenyl or tert-butyl .
  • Ester Group Influence : Ethyl esters (e.g., Ethyl 5-(6-Methyl-2-pyridyl)isoxazole-3-carboxylate) exhibit slower hydrolysis rates compared to methyl esters, impacting metabolic stability .
  • Biological Activity : Methyl 5-(Benzofuran-2-yl)isoxazole-3-carboxylate demonstrated antimicrobial properties, suggesting substituent-dependent bioactivity .

Biological Activity

Methyl 5-(2-Pyridyl)isoxazole-3-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound features an isoxazole ring with a pyridyl substitution, contributing to its unique chemical properties. The molecular formula is C11H9N3O3C_{11}H_{9}N_{3}O_{3}, indicating the presence of nitrogen and oxygen heteroatoms which are significant for biological interactions.

The biological activity of this compound primarily arises from its ability to interact with various biological targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in disease pathways, such as cyclooxygenases (COX) and lipoxygenases (LOX), which are critical in inflammatory responses .
  • Receptor Modulation : It can modulate receptor activity, potentially affecting neurotransmitter systems and providing neuroprotective effects .

Biological Activities

This compound has been investigated for several biological activities:

  • Antimicrobial Activity : Studies have shown that isoxazole derivatives exhibit significant antimicrobial properties. This compound has demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 16 to 32 μg/mL .
  • Anticancer Properties : This compound has been evaluated for its anticancer effects. In vitro assays have indicated that it can inhibit the proliferation of cancer cell lines, with IC50 values suggesting moderate to strong activity against specific types of cancer cells .
  • Anti-inflammatory Effects : Due to its potential COX inhibitory activity, this compound may serve as an anti-inflammatory agent, which is crucial for treating conditions like arthritis and other inflammatory diseases .

Research Findings and Case Studies

Several studies have contributed to understanding the biological activity of this compound:

  • In Vitro Studies : A study evaluating various isoxazole derivatives found that this compound exhibited significant inhibition of COX enzymes, suggesting its potential as an anti-inflammatory drug candidate .
  • Cancer Cell Line Testing : In a comprehensive evaluation of new compounds, this compound was tested against multiple cancer cell lines. The results indicated promising antiproliferative activity, particularly against breast and colon cancer cells, with IC50 values below 10 µM .
  • Neuroprotective Studies : Research into the neuroprotective potential of isoxazoles highlighted that this compound could protect neuronal cells from oxidative stress-induced damage, showcasing its relevance in neurodegenerative disease models .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparison with similar compounds is essential:

Compound NameStructural FeaturesUnique Aspects
Methyl 5-(4-Pyridyl)isoxazole-3-carboxylateSimilar pyridyl substitutionDifferent position affects reactivity
Ethyl 5-(2-bromoacetyl)isoxazole-3-carboxylateBromo substitution at the 2-positionEnhanced electrophilicity due to bromine
Methyl 5-aminoisoxazole-4-carboxylateAmino group at the 5-positionExhibits different biological activities

This table illustrates how variations in substitution can influence the biological activity and reactivity of isoxazole derivatives.

Q & A

Q. What are the common synthetic routes for Methyl 5-(2-Pyridyl)isoxazole-3-carboxylate, and what factors influence reaction yields?

The synthesis typically involves cyclocondensation or coupling reactions. For example, isoxazole rings can be formed via refluxing intermediates (e.g., 3-formylindole derivatives) with aminothiazolones in acetic acid, followed by purification using column chromatography (hexane/ethyl acetate mixtures) . Key factors affecting yields include:

  • Catalyst choice : Bases like K₂CO₃ in DMF facilitate alkylation or coupling steps .
  • Reaction time : Extended reflux durations (24+ hours) improve conversion but may increase side products .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .
  • Purification : Silica gel chromatography effectively isolates the target compound from by-products .

Q. How is the purity and structural integrity of this compound verified in laboratory settings?

Analytical techniques include:

  • NMR spectroscopy : ¹H and ¹³C NMR confirm functional groups and regiochemistry .
  • X-ray crystallography : Resolves absolute configuration and crystal packing, with refinement using SHELX software .
  • HPLC/MS : Validates purity (>95%) and molecular weight .
  • Melting point analysis : Consistency with literature values indicates purity .

Q. What storage conditions are recommended to maintain the stability of this compound during experimental use?

  • Temperature : Store at room temperature in airtight containers to prevent hydrolysis .
  • Light sensitivity : Protect from UV exposure to avoid photodegradation .
  • Humidity : Use desiccants to minimize moisture absorption, which can degrade ester groups .

Advanced Research Questions

Q. What methodologies are employed to resolve contradictions between spectroscopic data and crystallographic results in structural elucidation?

Discrepancies (e.g., unexpected NOE effects in NMR vs. X-ray data) are addressed by:

  • Density Functional Theory (DFT) calculations : Compare experimental and theoretical NMR/IR spectra to identify conformational flexibility .
  • High-resolution X-ray data : SHELXL refinement with anisotropic displacement parameters clarifies bond lengths/angles .
  • Dynamic NMR studies : Probe temperature-dependent spectral changes to assess rotational barriers in solution .

Q. How can reaction conditions be optimized to minimize by-product formation during synthesis of derivatives?

Strategies include:

  • Stepwise temperature control : Lower initial temperatures (e.g., 0–25°C) reduce unwanted dimerization .
  • Catalyst screening : Transition metals (e.g., Pd) or organocatalysts improve regioselectivity in cross-couplings .
  • In situ monitoring : Use TLC or FTIR to track reaction progress and terminate before side reactions dominate .
  • Microwave-assisted synthesis : Reduces reaction time and improves yield for thermally sensitive intermediates .

Q. What computational and experimental approaches predict and validate the biological activity of analogs?

  • Molecular docking : Simulates binding affinity to targets like MAPK or antimicrobial enzymes .
  • Structure-Activity Relationship (SAR) studies : Systematic variation of substituents (e.g., electron-withdrawing groups at the phenyl ring) to correlate with bioactivity .
  • In vitro assays : Antimicrobial disk diffusion or enzyme inhibition tests validate predicted activities .
  • Metabolic stability studies : HPLC-based assays assess susceptibility to esterase-mediated hydrolysis in physiological conditions .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Methyl 5-(2-Pyridyl)isoxazole-3-carboxylate
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Methyl 5-(2-Pyridyl)isoxazole-3-carboxylate

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